molecular formula C18H18N2O7S B2807645 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034256-87-4

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2807645
CAS No.: 2034256-87-4
M. Wt: 406.41
InChI Key: OJTWJKLUIGSTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O7S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

Research has focused on synthesizing new sulfonamides with benzodioxane and acetamide moieties to explore their enzyme inhibitory potential. One study synthesized compounds starting from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine, evaluating their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). The compounds exhibited significant inhibitory activity against yeast α-glucosidase and weaker activity against AChE, with in silico molecular docking results consistent with the in vitro data (Abbasi et al., 2019).

Antibacterial Potential

Another area of research has been the investigation of the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. A study synthesized various compounds and tested them for antibacterial activity against both Gram-negative and Gram-positive strains. Many of the synthesized compounds exhibited potent therapeutic potential (Abbasi et al., 2016).

Antimalarial and COVID-19 Drug Potential

The reactivity of sulfonamides has also been explored for antimalarial activity and potential use as COVID-19 drugs. A study investigated sulfonamide derivatives, examining their in vitro antimalarial activity, ADMET properties, and molecular docking against Plasmepsin-1 and Plasmepsin-2 enzymes, as well as the main protease of SARS-CoV-2 and Spike Glycoprotein. One sulfonamide compound displayed excellent antimalarial activity with significant selectivity index due to the presence of a quinoxaline moiety attached to the sulfonamide ring system (Fahim & Ismael, 2021).

Pharmacological Evaluation

The pharmacological evaluation of new sulfonamide derivatives based on the 1,4-benzodioxane nucleus has also been a focus. A series of compounds were synthesized and characterized, with their biological activity evaluated against various enzymes and bacterial strains. The study highlighted the compounds' moderate activity against butyrylcholinesterase and acetylcholinesterase but promising activity against lipoxygenase, indicating their potential therapeutic utility (Irshad, 2018).

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7S/c1-20-13-9-12(3-5-15(13)27-18(20)22)28(23,24)19-10-14(21)11-2-4-16-17(8-11)26-7-6-25-16/h2-5,8-9,14,19,21H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTWJKLUIGSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.